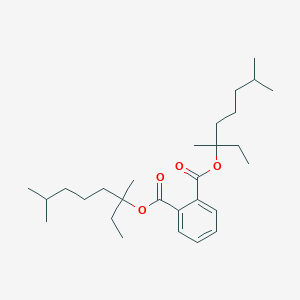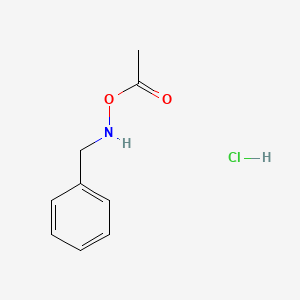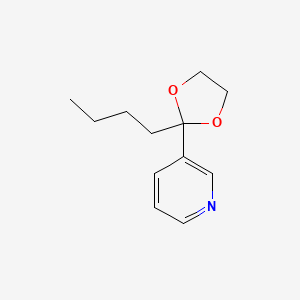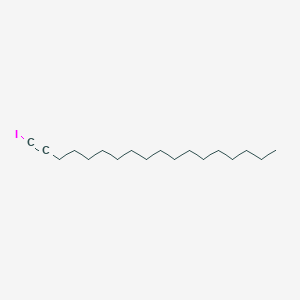
Bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate is an organic compound that belongs to the class of phthalate esters. It is a diester of benzene-1,2-dicarboxylic acid (phthalic acid) with 3,7-dimethyloctan-3-ol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with 3,7-dimethyloctan-3-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzene-1,2-dicarboxylic acid and 3,7-dimethyloctanoic acid.
Reduction: Formation of benzene-1,2-dimethanol and 3,7-dimethyloctanol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with lipid membranes.
Industry: Employed in the production of flexible PVC products, coatings, and adhesives.
Wirkmechanismus
The mechanism by which bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate exerts its effects is primarily through its interaction with lipid membranes. The compound can insert itself into lipid bilayers, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl benzene-1,2-dicarboxylate: Another phthalate ester with similar chemical properties but different alkyl groups.
Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate: A similar compound with different alkyl substituents.
Uniqueness
Bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring high flexibility and stability, such as in plasticizers and drug delivery systems.
Eigenschaften
| 111983-14-3 | |
Molekularformel |
C28H46O4 |
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H46O4/c1-9-27(7,19-13-15-21(3)4)31-25(29)23-17-11-12-18-24(23)26(30)32-28(8,10-2)20-14-16-22(5)6/h11-12,17-18,21-22H,9-10,13-16,19-20H2,1-8H3 |
InChI-Schlüssel |
RKBCEWOHHRJAPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CCCC(C)C)OC(=O)C1=CC=CC=C1C(=O)OC(C)(CC)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl-](/img/structure/B14315219.png)
![2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide](/img/no-structure.png)
![4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one](/img/structure/B14315229.png)
![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)

![1,4-Dihydronaphtho[2,3-d][1,2]dithiine](/img/structure/B14315254.png)



![Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate](/img/structure/B14315265.png)


![2-[(1-{4-[(Butan-2-yl)oxy]phenoxy}propan-2-yl)oxy]pyridine](/img/structure/B14315312.png)
